molecular formula C9H9Cl2NO2 B1299470 3,4-dichloro-N-(2-hydroxyethyl)benzamide CAS No. 28298-26-2

3,4-dichloro-N-(2-hydroxyethyl)benzamide

Cat. No. B1299470
CAS RN: 28298-26-2
M. Wt: 234.08 g/mol
InChI Key: UWIALBUXJZFVBS-UHFFFAOYSA-N
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Description

The compound 3,4-dichloro-N-(2-hydroxyethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often contain various substituents that can significantly alter their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are closely related to the target compound, can be performed using Darzens condensation of aromatic aldehydes and anilides of dichloroacetic acid. These intermediates can then undergo acid-catalyzed rearrangements to form different cyclic compounds, depending on the reaction conditions and substituents present . Although the exact synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, indicating it crystallizes in a triclinic system. DFT calculations can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such compounds . These methods could be used to analyze the molecular structure of 3,4-dichloro-N-(2-hydroxyethyl)benzamide as well.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are influenced by their substituents. The reaction pathways and products can be predicted and optimized using experimental and computational studies. For instance, the formation of different cyclic compounds from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides involves competing reaction channels that depend on the substituents and reaction conditions . Understanding these reaction mechanisms is crucial for the synthesis of specific benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Computational studies, including DFT calculations, can predict properties like HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications.

Relevant Case Studies

While the provided papers do not mention specific case studies involving 3,4-dichloro-N-(2-hydroxyethyl)benzamide, they do discuss the biological activities of related benzamide derivatives. For example, some N-(3-hydroxy-2-pyridyl)benzamides exhibit antibacterial activity against various bacteria . Similarly, other benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . These studies highlight the potential of benzamide derivatives in developing new pharmaceutical agents.

Scientific Research Applications

Antitumor Agent Development

Research has shown that derivatives of the compound have been explored for their antitumor properties. For instance, a study described the unexpected dimerization of a nitrobenzyl chloride derivative under basic conditions, highlighting its potential as an antitumor agent and emphasizing the importance of degradation studies in drug development (Santos et al., 2013).

Chemical Stability and Kinetics

Another area of interest is the kinetic analysis of related compounds under various conditions. A study on the kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon the addition of electron-withdrawing groups provided insights into the stability and reactivity of these compounds, which can be crucial for designing more effective and stable drugs or chemicals (Tenn, French, & Nagorski, 2001).

Antipathogenic Activity

The antipathogenic properties of certain derivatives have also been studied, with findings indicating significant activity against bacteria known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on these chemical structures (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

In the field of material science, derivatives of 3,4-dichloro-N-(2-hydroxyethyl)benzamide have been utilized as metalloligands for designing single-molecule and single-chain magnets. These studies not only extend the compound's applications beyond pharmaceuticals but also open new avenues for research in magnetic materials and their potential technological applications (Costes, Vendier, & Wernsdorfer, 2010).

Safety And Hazards

The safety information available indicates that 3,4-dichloro-N-(2-hydroxyethyl)benzamide may be harmful if swallowed . It’s recommended to use personal protective equipment as required and to wash hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIALBUXJZFVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367239
Record name 3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-hydroxyethyl)benzamide

CAS RN

28298-26-2
Record name 3,4-dichloro-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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